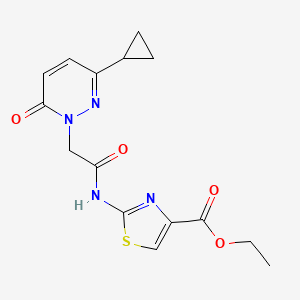
2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a compound of significant scientific interest. Its unique chemical structure combines a 2,4-dichlorophenoxy group with an imidazolyl piperazine framework, making it a versatile molecule in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction between 2,4-dichlorophenol and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone under controlled conditions. Common reagents might include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production often incorporates automated reactors to ensure precise temperature, pH, and concentration control. The compound is purified through crystallization or chromatographic techniques to achieve the desired purity levels for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under harsh conditions to introduce new functional groups or modify existing ones.
Reduction: Typically involves the reduction of imidazole or piperazine rings using agents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under mild conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, catalysts like palladium.
Major Products: The major products depend on the reactions undertaken:
Oxidation: Can produce phenolic derivatives.
Reduction: Can yield reduced amine derivatives.
Substitution: Produces various phenoxy derivatives based on the substituents introduced.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications in scientific research:
Chemistry: Utilized as an intermediate in organic synthesis, facilitating the development of complex molecules.
Biology: Used in studies to understand cellular interactions due to its ability to bind to specific proteins.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Applied in the synthesis of polymers and advanced materials, enhancing properties like thermal stability and resistance.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects through various mechanisms:
Molecular Targets: Primarily targets proteins and enzymes involved in signaling pathways.
Pathways Involved: Interacts with signaling molecules, modulating pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds:
2-(2,4-dichlorophenoxy)acetic acid
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone
2-(2-chlorophenoxy)ethanone
Uniqueness: What sets 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride apart is its unique combination of a phenoxy group with an imidazole-linked piperazine, offering a diverse range of chemical reactivities and biological activities not seen in simpler analogs. This uniqueness makes it a versatile candidate for a variety of scientific studies.
Exploring such a complex compound opens doors to new discoveries in multiple scientific domains. Want to dive deeper into any particular aspect?
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O2.ClH/c1-20-5-4-19-16(20)22-8-6-21(7-9-22)15(23)11-24-14-3-2-12(17)10-13(14)18;/h2-5,10H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQPZSIKHMAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2944726.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)


![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)






![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)
![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)

